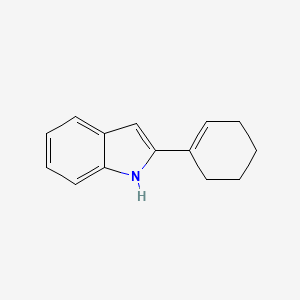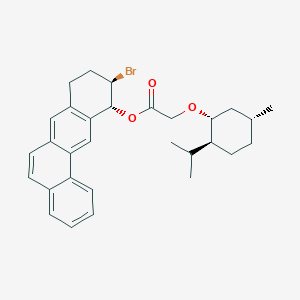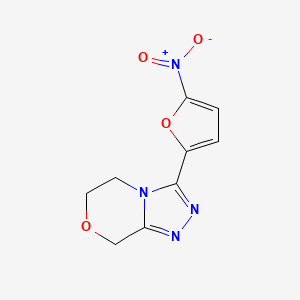
8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the nitrofuranyl group further enhances its biological activity, making it a promising candidate for drug development and other scientific research.
Métodos De Preparación
The synthesis of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with ortho esters, leading to the formation of the triazole ring, which is then fused with an oxazine ring through further cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitrofuranyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a drug candidate is being explored, especially for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrofuranyl group is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in target cells .
Comparación Con Compuestos Similares
Similar compounds to 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- include other triazole and oxazine derivatives, such as:
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine: This compound shares a similar core structure but with a bromine substituent, which may alter its reactivity and biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused triazole ring, known for its diverse pharmacological activities.
The uniqueness of 8H-1,2,4-Triazolo(3,4-c)(1,4)oxazine, 5,6-dihydro-3-(5-nitro-2-furanyl)- lies in its specific fusion of triazole and oxazine rings, combined with the presence of the nitrofuranyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
78205-38-6 |
|---|---|
Fórmula molecular |
C9H8N4O4 |
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
InChI |
InChI=1S/C9H8N4O4/c14-13(15)8-2-1-6(17-8)9-11-10-7-5-16-4-3-12(7)9/h1-2H,3-5H2 |
Clave InChI |
YJNCGANFSJXFPR-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=NN=C(N21)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
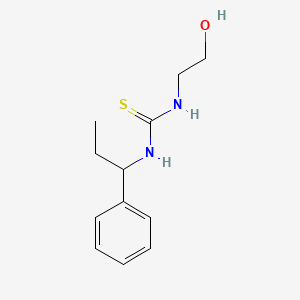
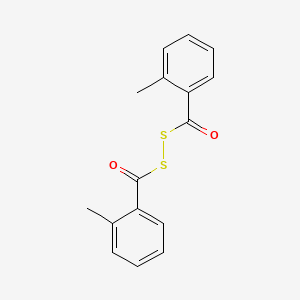

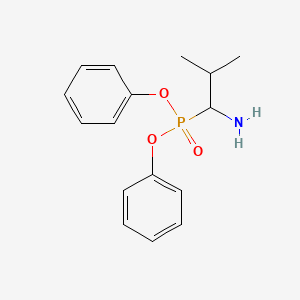
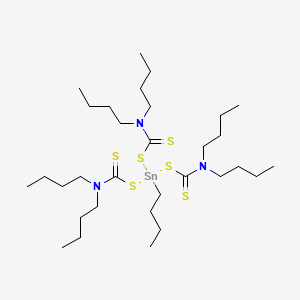
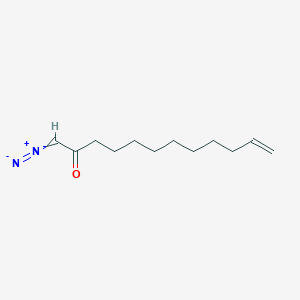
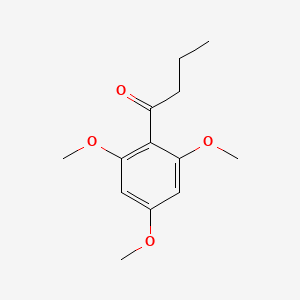
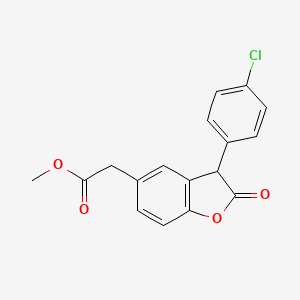
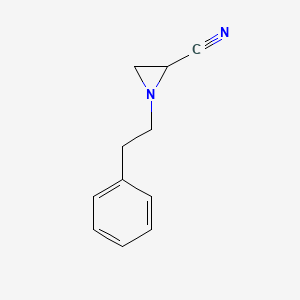
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
